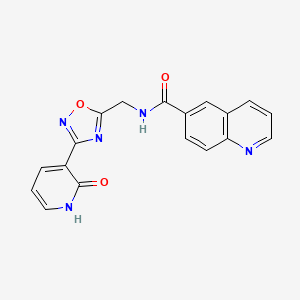

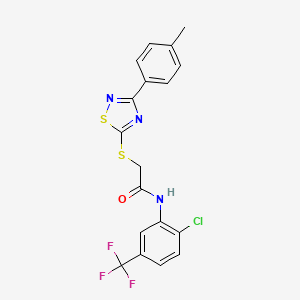

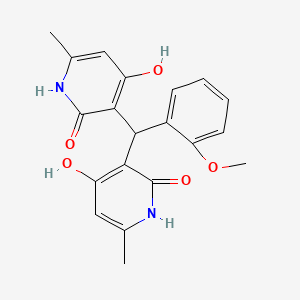

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Synthesis Analysis

The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The N-methyl derivative of compound 1-R reacts with trimethyl orthoformate and urea to afford 1-methyl-3-ureidomethylene-1,2,3,4-tetrahydroquinoline-2,4-dione . This compound, upon condensation with acetonitrile derivatives in the presence of KOH, affords the corresponding pyrano[3,2-c]quinoline-2,5-(6H)-dione derivatives .Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, including those containing quinoxaline, tetrazoles, and oxadiazoles, have been explored for a range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. These compounds are valuable in drug design due to their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, highlighting the importance of such heterocycles in medicinal and heterocyclic chemistry (Kethireddy et al., 2017).

Antibacterial and Antifungal Activities

Novel quinoline carboxamides have been synthesized, showing potent antibacterial and antifungal activities. These activities underscore the potential of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide derivatives in addressing bacterial and fungal infections. The structure-activity relationship studies aid in identifying specific derivatives with enhanced efficacy against pathogens such as Bacillus subtilis and Staphylococcus aureus (Moussaoui et al., 2021).

Antimalarial Evaluation

The antimalarial potential of quinoline derivatives has been investigated, revealing moderate to high activities against Plasmodium falciparum. Compounds synthesized with the quinoline core structure have shown IC50 values comparable to or better than those of conventional antimalarial agents like chloroquine, indicating their promise as novel antimalarial agents (Radini et al., 2016).

Tubulin Binding and Anticancer Potential

Studies on hybrid molecules containing quinoline and other heterocyclic pharmacophores have highlighted their role in cancer drug development. Specific derivatives have been synthesized and evaluated for their cytotoxic potential against cancer cell lines, with mechanisms of action potentially involving the disruption of microtubule function leading to cell cycle arrest. Such compounds offer a basis for developing targeted cancer therapies (Kamath et al., 2016).

Immunomodulatory Effects

Dihydropyridine-quinolone carboxamides have been identified as agonists of Toll-like receptor 2 (TLR2), indicating their utility in modulating immune responses. This discovery provides a foundation for developing new vaccine adjuvants or immunotherapies targeting specific pathways in the immune system (Hu et al., 2018).

Properties

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-17(12-5-6-14-11(9-12)3-1-7-19-14)21-10-15-22-16(23-26-15)13-4-2-8-20-18(13)25/h1-9H,10H2,(H,20,25)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLOCPWOLVGUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol](/img/structure/B2817755.png)

![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2817758.png)

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2817760.png)